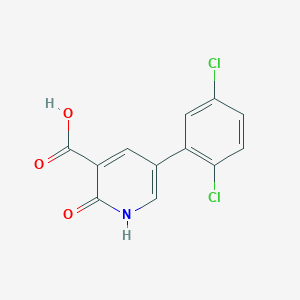
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid (DCMNA) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is an important tool for many scientists due to its unique properties and its ability to interact with biological systems.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications, including studies on the biological effects of environmental pollutants, the effects of herbicides and pesticides, and the effects of drugs on the body. 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% has also been used to study the effects of toxic compounds on the nervous system, as well as the effects of xenobiotics on the immune system.
Mécanisme D'action
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% is a lipophilic compound that can interact with cell membranes and other biological systems. It is thought to have a variety of mechanisms of action, including inhibition of enzymes, modulation of receptor activity, and modulation of gene expression.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% has several advantages for laboratory experiments. It is a stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily synthesized in large quantities. However, 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% does have some limitations. It is a lipophilic compound and can be difficult to work with in aqueous solutions. In addition, it can be toxic to some organisms at high concentrations.
Orientations Futures
There are a number of potential future directions for 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% research. One potential direction is to further explore its mechanism of action and its effects on gene expression. Another potential direction is to investigate its potential as an anticancer agent. In addition, further research could be done to explore its potential as an anti-inflammatory agent. Finally, further research could be done to explore its potential as an anti-oxidant agent.
Méthodes De Synthèse
5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 3,4-dichlorophenol with sodium hydroxide to form 3,4-dichlorophenolate. The second step involves the reaction of 3,4-dichlorophenolate with 2-methoxy-nicotinic acid to form the final product, 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95%. The third step involves the purification of 5-(3,4-Dichlorophenyl)-2-methoxynicotinic acid, 95% to obtain the desired purity. The overall yield of the process is 95%, and the purity of the final product is greater than 95%.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-12-9(13(17)18)4-8(6-16-12)7-2-3-10(14)11(15)5-7/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZFACWKTNWHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688029 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-69-3 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














